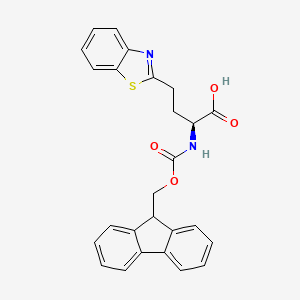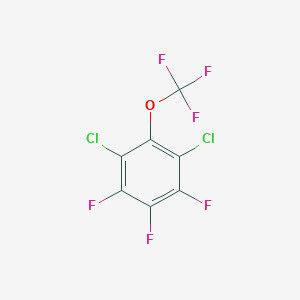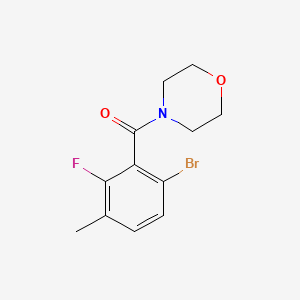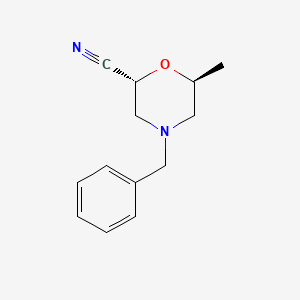
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile: is a versatile morpholine derivative with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Benzyl-6-methylmorpholine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of benzylamine with 2-methyl-2-oxazoline, followed by the introduction of a nitrile group through a suitable reagent. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-4-Benzyl-6-methylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile group may play a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
4-Benzylmorpholine: Lacks the nitrile group, resulting in different reactivity and applications.
6-Methylmorpholine: Lacks the benzyl group, affecting its selectivity and biological activity.
2-Cyanomorpholine: Similar nitrile group but different substitution pattern, leading to distinct properties.
Uniqueness
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile stands out due to its unique combination of a benzyl group, a methyl group, and a nitrile group, providing a distinct set of chemical and biological properties that make it valuable in various fields of research and industry.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m0/s1 |
InChIキー |
CFPNZEFGACMFGY-AAEUAGOBSA-N |
異性体SMILES |
C[C@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2 |
正規SMILES |
CC1CN(CC(O1)C#N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


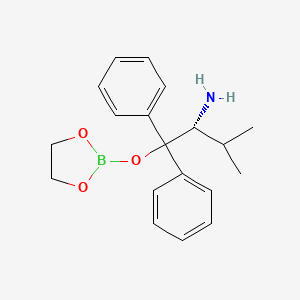
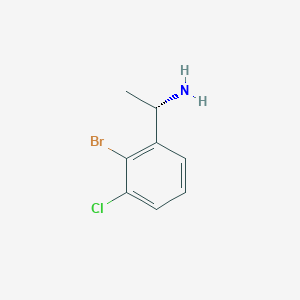
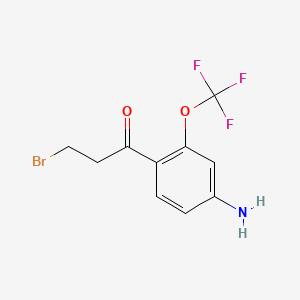
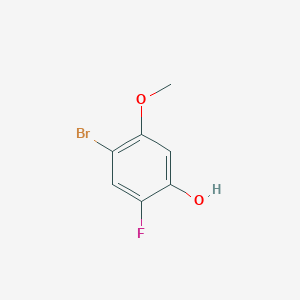
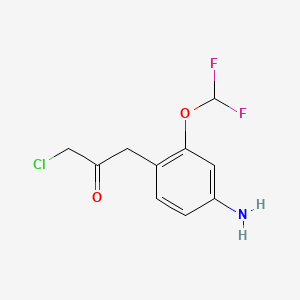
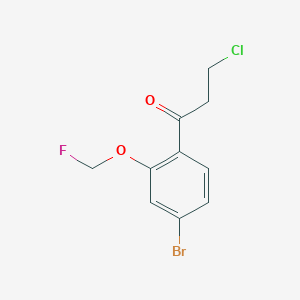
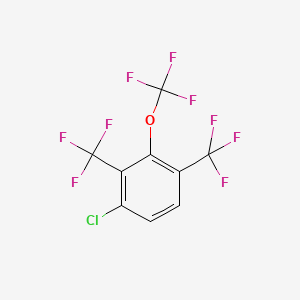
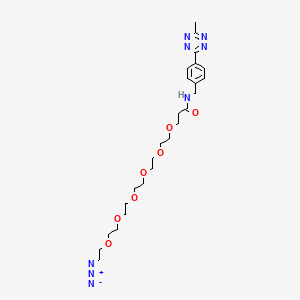

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
